Diflucortolone pivalate

Description

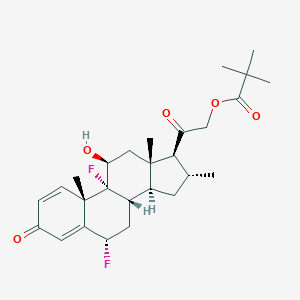

Structure

3D Structure

Properties

CAS No. |

15845-96-2 |

|---|---|

Molecular Formula |

C27H36F2O5 |

Molecular Weight |

478.6 g/mol |

IUPAC Name |

[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C27H36F2O5/c1-14-9-16-17-11-19(28)18-10-15(30)7-8-26(18,6)27(17,29)21(32)12-25(16,5)22(14)20(31)13-34-23(33)24(2,3)4/h7-8,10,14,16-17,19,21-22,32H,9,11-13H2,1-6H3/t14-,16+,17+,19+,21+,22-,25+,26+,27+/m1/s1 |

InChI Key |

UWGRWFCLGQWKPR-GSTUPEFVSA-N |

SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C(C)(C)C)C)O)F)C)F |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)COC(=O)C(C)(C)C)C)O)F)C)F |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C(C)(C)C)C)O)F)C)F |

Other CAS No. |

15845-96-2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Diflucortolone Pivalate for Formulation Design

Introduction

Diflucortolone pivalate (CAS RN: 15845-96-2) is a potent synthetic topical corticosteroid belonging to the glucocorticoid class.[1][2] Like other molecules in this category, it is designed to suppress inflammation in allergic and inflammatory skin conditions, alleviating symptoms such as itching, burning, and pain.[3] The therapeutic efficacy of a topical corticosteroid is intrinsically linked not only to its inherent pharmacological activity but also to its physicochemical properties, which govern its release from the vehicle, penetration through the stratum corneum, and stability within the formulation.

This technical guide provides a comprehensive analysis of the core physicochemical properties of diflucortolone pivalate. It is intended for researchers, formulation scientists, and drug development professionals, offering both foundational data and field-proven insights into the causality behind experimental choices. Where direct experimental data for the pivalate ester is not publicly available, we will draw logical comparisons with its structural isomer, diflucortolone valerate, and other related corticosteroid esters to provide a robust framework for preformulation strategy.

Molecular Structure and Solid-State Characterization

The foundation of any preformulation study is a thorough understanding of the active pharmaceutical ingredient's (API) molecular structure and solid-state properties. These characteristics dictate solubility, stability, and bioavailability.

Chemical Identity

Diflucortolone pivalate is the 21-pivalate ester of the parent steroid, diflucortolone. The pivalate (trimethylacetate) moiety is a bulky, sterically hindered group that significantly influences the molecule's lipophilicity and potential hydrolytic stability.

-

Chemical Name: 6α,9-Difluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-pivalate[1]

-

CAS Registry Number: 15845-96-2[1]

-

Molecular Formula: C₂₇H₃₆F₂O₅[1]

-

Molecular Weight: 478.57 g/mol [1]

Interestingly, diflucortolone pivalate is a structural isomer of the more commonly referenced diflucortolone valerate (the pentanoate ester). Both share the same molecular formula and weight, but the arrangement of the atoms in the ester side-chain creates distinct physicochemical properties.[1][4]

Solid-State Properties

The solid-state form of an API can profoundly impact its performance. Diflucortolone valerate is known to be a white to creamy-white crystalline powder, and the pivalate ester is expected to have a similar appearance.[4][5]

| Property | Diflucortolone Pivalate | Diflucortolone Valerate (for comparison) | Significance in Formulation |

| Appearance | Solid (inferred) | White to slightly cream-white crystalline powder[4][5] | Affects visual appearance of the final product; consistency indicates purity. |

| Melting Point (°C) | 195 - 195.5[1] | 200 - 220[4][5] | Indicates purity and crystal lattice energy. Lower MP suggests weaker lattice forces. Critical for manufacturing processes involving heat. |

| Polymorphism | Data not available | At least one crystalline form reported[4] | Different polymorphs can have different solubility, stability, and bioavailability. A critical risk factor to control.[6][7] |

Expert Insight: The Importance of Polymorphism Screening

The difference in melting points between the pivalate and valerate isomers, despite their identical molecular weight, strongly suggests differences in their crystal packing.[1][4] For any new formulation project involving diflucortolone pivalate, a comprehensive polymorphism screen is not just recommended; it is essential. The existence of multiple polymorphs is a common phenomenon for steroid molecules and can introduce significant risks, including changes in solubility and dissolution rate, which could alter the drug's efficacy and safety profile.[6]

Experimental Protocol: Polymorphism Screening

-

Solvent Crystallization: Dissolve diflucortolone pivalate in a wide range of solvents (polar, non-polar, protic, aprotic) at elevated temperatures to achieve saturation.

-

Induce Crystallization: Allow solutions to cool slowly, evaporate quickly (fast evaporation), or undergo anti-solvent addition to induce crystallization under different thermodynamic and kinetic conditions.

-

Characterization: Analyze the resulting solids using the following orthogonal techniques:

-

Differential Scanning Calorimetry (DSC): To identify melting points, phase transitions, and solvate desolvation.

-

X-Ray Powder Diffraction (XRPD): To identify unique crystal lattice structures (fingerprints) for each polymorph.

-

Thermogravimetric Analysis (TGA): To determine the presence of solvates or hydrates.

-

Microscopy: To observe crystal habit and morphology.

-

-

Interconversion Studies: Evaluate the stability of identified forms under stress conditions (e.g., high humidity, temperature, mechanical stress) to identify the most stable polymorph for development.

Solubility and Partitioning Behavior

The ability of a drug to dissolve in the formulation vehicle and subsequently partition into the skin is governed by its solubility, pKa, and lipophilicity (logP).

Solubility

As a lipophilic steroid ester, diflucortolone pivalate is expected to be practically insoluble in water. Its structural isomer, diflucortolone valerate, has a computationally predicted aqueous solubility of only ~0.00631 mg/mL.[4] This necessitates the use of non-aqueous or emulsion-based vehicles for topical delivery.

Expected Solubility Profile (Inferred from Diflucortolone Valerate and other corticosteroids):

-

Non-Polar Organic Solvents (e.g., Dichloromethane, Chloroform): Freely soluble.[4][5]

-

Polar Organic Solvents (e.g., Methanol, Ethanol): Slightly to sparingly soluble.[5]

-

Amphiphilic Solvents (e.g., DMSO, DMF): Soluble. Diflucortolone valerate is soluble in DMSO at ~10-50 mg/mL and in DMF at ~30 mg/mL.[8][9]

Expert Insight: Formulation Causality

The poor aqueous solubility is the primary driver for formulating diflucortolone pivalate as an ointment (greasy base), a water-in-oil (W/O) cream, or an oil-in-water (O/W) cream where the API is dissolved in the internal oil phase.[10] For lotions or gels, co-solvents like propylene glycol or ethanol would be required to achieve a stable, single-phase solution.

pKa and Ionization State

The predicted pKa of diflucortolone pivalate is approximately 12.89.[2] This indicates it is a very weak acid and will exist almost entirely in its neutral, non-ionized form at physiological pH (4.5-7.4). This is advantageous for topical delivery, as the non-ionized form is more lipophilic and thus more readily permeates the lipid-rich stratum corneum.

Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a critical measure of a drug's lipophilicity. While an experimental LogP for diflucortolone pivalate is not available, the computationally predicted LogP for its isomer, diflucortolone valerate, is between 3.95 and 4.2.[11] Given they are isomers, the LogP of diflucortolone pivalate is expected to be in a similarly high range.

A high LogP value confirms the molecule's preference for lipid environments. This property is essential for its mechanism of action, which involves penetrating the skin barrier to reach glucocorticoid receptors within dermal cells.[12] However, an excessively high LogP can sometimes lead to the drug being retained in the stratum corneum, limiting its bioavailability to deeper skin layers. The formulation vehicle must be designed to have an optimal thermodynamic activity to "push" the drug out of the vehicle and into the skin.

Stability Profile

Ensuring the chemical and physical stability of the API within the final formulation is paramount for safety and efficacy. Key areas of concern for diflucortolone pivalate include hydrolytic, thermal, and photochemical stability.

Hydrolytic Stability

The most probable degradation pathway for diflucortolone pivalate in the presence of water is the hydrolysis of the 21-pivalate ester bond, yielding the parent diflucortolone and pivalic acid. This would result in a loss of potency, as the ester form is designed to enhance skin penetration.

Expert Insight: Steric Hindrance and Stability

The pivalate ester features a tert-butyl group adjacent to the carbonyl carbon. This bulky structure provides significant steric hindrance, which can protect the ester bond from nucleophilic attack by water or other excipients. This may confer greater hydrolytic stability to diflucortolone pivalate compared to its linear-chain isomer, diflucortolone valerate. Stability studies across a range of pH values (typically pH 3, 5, 7, and 9) are required to confirm this hypothesis and to define the optimal pH range for an aqueous phase in an emulsion formulation.

Thermal and Photochemical Stability

Diflucortolone valerate exhibits good thermal stability up to its melting point.[4] It is reasonable to assume a similar profile for the pivalate ester. Long-term stability is best achieved under refrigerated conditions (-20°C for the pure API).[8] Corticosteroids can be susceptible to photodegradation; therefore, photostability studies (as per ICH Q1B guidelines) should be conducted, and packaging should be designed to be light-protective.

Experimental Protocol: Stability-Indicating HPLC Method Development

A stability-indicating analytical method is one that can separate the intact API from its degradation products. A reverse-phase HPLC method is the standard approach.

-

Column & Mobile Phase Screening: Start with a C18 column. Screen mobile phases consisting of acetonitrile or methanol with an aqueous buffer (e.g., phosphate or acetate) to achieve optimal separation and peak shape. An isocratic system is often sufficient.[13][14]

-

Forced Degradation: Subject solutions of diflucortolone pivalate to stress conditions:

-

Acidic: 0.1 N HCl at 60-80°C

-

Basic: 0.1 N NaOH at room temperature

-

Oxidative: 3% H₂O₂ at room temperature

-

Thermal: 60-80°C in neutral solution

-

Photolytic: Exposure to light (ICH Q1B)

-

-

Method Optimization & Validation: Analyze the stressed samples. The method is considered stability-indicating if all degradation peaks are resolved from the main API peak (peak purity analysis using a PDA detector is essential). Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Implications for Formulation Design

The physicochemical properties directly inform the choice of dosage form, excipients, and manufacturing process.

Vehicle Selection

The high lipophilicity and poor water solubility of diflucortolone pivalate make it an ideal candidate for semi-solid topical formulations.

-

Ointments (e.g., White Petrolatum base): Offer maximum occlusion and hydration, enhancing drug penetration. Ideal for dry, scaly, or lichenified skin. As they are anhydrous, they provide excellent stability against hydrolysis.[10]

-

Water-in-Oil (W/O) Creams: Provide good emollience and occlusion while being less greasy than ointments. The API is dissolved in the continuous oil phase.

-

Oil-in-Water (O/W) Creams: Cosmetically elegant and easily washable. The API is dissolved in the dispersed oil phase. The pH of the external aqueous phase must be controlled to ensure ester stability.[10] A typical O/W cream base may include petrolatum, mineral oil, stearyl alcohol, and various emulsifiers and preservatives.[15]

Excipient Compatibility

Excipients are essential for creating a stable and effective product but can also interact with the API.[16] Compatibility must be rigorously tested.

-

Potential Incompatibilities:

-

pH Modifiers: Strong bases can accelerate ester hydrolysis.

-

Oxidizing Agents: Peroxides sometimes found as impurities in polymers (e.g., PEGs) can degrade the steroid nucleus.

-

Contaminants: Trace amounts of aldehydes in excipients can potentially form adducts.

-

Experimental Protocol: Excipient Compatibility Study

-

Selection: Choose excipients based on the target vehicle (e.g., petrolatum, mineral oil for ointments; cetyl alcohol, stearic acid, emulsifiers for creams).

-

Binary Mixtures: Prepare binary mixtures of diflucortolone pivalate with each excipient, typically in a 1:1 or 1:5 ratio. Include a sample of the pure API as a control.

-

Stress Conditions: Store samples under accelerated conditions (e.g., 40°C/75% RH) and thermal stress (e.g., 50-60°C) for a defined period (e.g., 2-4 weeks).

-

Analysis:

-

DSC: Screen for changes in the melting endotherm of the drug, such as peak shifts, broadening, or disappearance, which indicate a physical or chemical interaction.[17][18]

-

HPLC: Quantify the remaining API (assay) and measure the formation of any degradation products using the stability-indicating method. This is the definitive test for chemical compatibility.[16][19]

-

Conclusion

Diflucortolone pivalate is a potent lipophilic corticosteroid with physicochemical properties that make it well-suited for topical delivery in semi-solid formulations. Its key characteristics include a melting point of 195-195.5°C, high lipophilicity (inferred from its isomer), and practical insolubility in water. The bulky pivalate ester may confer enhanced hydrolytic stability compared to linear esters, a hypothesis that must be confirmed with targeted stability studies. Successful formulation design hinges on controlling the API's solid-state form, selecting a vehicle that balances stability with skin penetration, and ensuring compatibility with all excipients. The experimental protocols and scientific principles outlined in this guide provide a robust framework for the rational development of safe, stable, and efficacious topical products containing diflucortolone pivalate.

References

-

CAS Common Chemistry. Diflucortolone pivalate. (n.d.). Retrieved February 10, 2026, from [Link]

-

Sertöz, A., et al. (2011). Liquid chromatographic and spectrophotometric determination of diflucortolone valerate and isoconazole nitrate in creams. PubMed. Retrieved February 10, 2026, from [Link]

-

Wikipedia. (n.d.). Diflucortolone valerate. Retrieved February 10, 2026, from [Link]

-

Journal of Food and Drug Analysis. (n.d.). Liquid chromatographic and spectrophotometric determination of diflucortolone valerate and chlorquinaldol in creams. Retrieved February 10, 2026, from [Link]

-

Kafkas University. (n.d.). QUANTITATIVE DETERMINATION OF ISOCONAZOLE NITRATE AND DIFLUCORTOLONE VALERATE IN PHARMACEUTICAL CREAMS BY UPLC, HPLC AND IMPROVE. Retrieved February 10, 2026, from [Link]

-

PubChem. (n.d.). Diflucortolone Valerate. Retrieved February 10, 2026, from [Link]

-

Government of Canada. (2016, April 1). Product Monograph - Nerisone®. Retrieved February 10, 2026, from [Link]

-

RxReasoner. (n.d.). Diflucortolone Overview. Retrieved February 10, 2026, from [Link]

-

ResearchGate. (2010, October). Liquid Chromatographic and Spectrophotometric Determination of Diflucortolone Valerate and Isoconazole Nitrate in Creams. Retrieved February 10, 2026, from [Link]

-

British Pharmacopoeia. (2013, May 29). Safety data sheet. Retrieved February 10, 2026, from [Link]

-

Cudina, O., et al. (2000). Determination of fluocortolone pivalate and fluocortolone hexanoate in suppositories using reverse-phase HPLC. PubMed. Retrieved February 10, 2026, from [Link]

-

Axplora. (n.d.). Diflucortolone Valerate. Retrieved February 10, 2026, from [Link]

-

Del Rosso, J. Q., & Kircik, L. (2011). A Comprehensive Review of Clocortolone Pivalate 0.1% Cream. The Journal of Clinical and Aesthetic Dermatology. Retrieved February 10, 2026, from [Link]

-

Government of Canada. (2017, January 26). Product Monograph - Nerisone®. Retrieved February 10, 2026, from [Link]

-

ResearchGate. (n.d.). Drug-excipient compatibility results based on the measurement of degradation products. Retrieved February 10, 2026, from [Link]

-

British Pharmacopoeia. (n.d.). diflucortolone valerate - Reference Standards catalogue. Retrieved February 10, 2026, from [Link]

-

DailyMed. (n.d.). Clocortolone Pivalate Cream, 0.1%. Retrieved February 10, 2026, from [Link]

-

PubChem. (n.d.). Fluocortolone Pivalate. Retrieved February 10, 2026, from [Link]

-

Dooms-Goossens, A., et al. (1993). Stability of corticosteroid patch test preparations. PubMed. Retrieved February 10, 2026, from [Link]

-

PharmaCompass. (n.d.). Diflucortolone Valerate - Uses, DMF, Dossier, etc. Retrieved February 10, 2026, from [Link]

-

ResearchGate. (n.d.). Drug-Excipient Compatibility Study by impurity profile. Retrieved February 10, 2026, from [Link]

-

Genome.jp. (n.d.). KEGG DRUG: Diflucortolone pivalate. Retrieved February 10, 2026, from [Link]

-

SciELO Brasil. (2012). Polymorphism: an evaluation of the potential risk to the quality of drug products from the Farmácia Popular Rede Própria. Retrieved February 10, 2026, from [Link]

-

ResearchGate. (2017, March). Diflucortolone valerate loaded solid lipid nanoparticles as a semisolid topical delivery system. Retrieved February 10, 2026, from [Link]

-

Byrn, S. R. (1995). Polymorphism in generic drug product development. PubMed. Retrieved February 10, 2026, from [Link]

-

CORE. (n.d.). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Retrieved February 10, 2026, from [Link]

-

NETZSCH Analyzing & Testing. (2020, October 5). Drug-Excipient Compatibility Check. Retrieved February 10, 2026, from [Link]

-

Patsnap Synapse. (2024, June 14). What is Diflucortolone Valerate used for?. Retrieved February 10, 2026, from [Link]

-

PubChem. (n.d.). Flumethasone Pivalate. Retrieved February 10, 2026, from [Link]

-

Taylor & Francis Online. (n.d.). Diflucortolone valerate – Knowledge and References. Retrieved February 10, 2026, from [Link]

-

Macotela Ruiz, E., et al. (1976). [Contralateral Comparison Between Diflucortolone Valeriante and Flumethasone Pivalate in Ointments. Double-blind Study]. PubMed. Retrieved February 10, 2026, from [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. DIFLUCORTOLONE PIVALATE | 15845-96-2 [chemicalbook.com]

- 3. Diflucortolone Overview - Active Ingredient - RxReasoner [rxreasoner.com]

- 4. Buy Diflucortolone valerate | 59198-70-8 | > 95% [smolecule.com]

- 5. Diflucortolone valerate - Wikipedia [en.wikipedia.org]

- 6. scielo.br [scielo.br]

- 7. Polymorphism in generic drug product development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Diflucortolone valerate | Antifungal | Antibacterial | TargetMol [targetmol.com]

- 10. pdf.hres.ca [pdf.hres.ca]

- 11. Diflucortolone Valerate | C27H36F2O5 | CID 91670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. What is Diflucortolone Valerate used for? [synapse.patsnap.com]

- 13. jfda-online.com [jfda-online.com]

- 14. revroum.lew.ro [revroum.lew.ro]

- 15. Clocortolone Pivalate Cream, 0.1% [dailymed.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Lipophilicity Profile of Diflucortolone Pivalate

Abstract

Diflucortolone pivalate is a potent synthetic glucocorticoid utilized in dermatology for its significant anti-inflammatory and anti-proliferative properties. A deep understanding of its physicochemical characteristics is paramount for optimizing formulation, ensuring bioavailability, and predicting therapeutic efficacy. This guide provides a comprehensive technical analysis of the molecular structure of diflucortolone pivalate and its resulting high lipophilicity. We will deconstruct its chemical architecture to elucidate the structure-activity and structure-property relationships that define its behavior. Furthermore, this document outlines gold-standard and alternative experimental protocols for the empirical determination of lipophilicity, offering both theoretical grounding and practical, field-proven methodologies for the research scientist.

Introduction: The Significance of Physicochemical Properties in Topical Corticosteroids

Topical corticosteroids are a cornerstone in the treatment of various inflammatory and hyperproliferative skin disorders.[1] Their therapeutic effect is contingent not only on their intrinsic pharmacodynamic activity at the glucocorticoid receptor but also on their ability to penetrate the stratum corneum, the primary barrier of the skin.[2] This penetration is largely governed by the molecule's physicochemical properties, most notably its lipophilicity.[2]

Lipophilicity, often quantified as the logarithm of the partition coefficient (log P), describes a compound's ability to dissolve in fats, oils, and non-polar solvents.[3] For a topical drug like diflucortolone pivalate, a high degree of lipophilicity is essential for partitioning from a hydrophilic vehicle into the lipid-rich environment of the stratum corneum, thereby enabling it to reach its site of action in the deeper layers of the skin. This guide will dissect the molecular features of diflucortolone pivalate that give rise to its lipophilic character and provide robust protocols for its measurement.

Molecular Structure Analysis

The therapeutic potency and pharmacokinetic profile of diflucortolone pivalate are direct consequences of its unique molecular architecture. Each functional group and structural modification has been strategically incorporated to enhance its activity and skin penetration.

Chemical Identity

The fundamental chemical properties of diflucortolone pivalate are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (6α,11β,16α)-21-(2,2-Dimethyl-1-oxopropoxy)-6,9-difluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione | [4] |

| Other Names | 6α,9-Difluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-pivalate; SH 968 | [4][5] |

| CAS Number | 15845-96-2 | [4][6][7] |

| Molecular Formula | C₂₇H₃₆F₂O₅ | [5] |

| Molecular Weight | 478.57 g/mol | [5] |

Core Steroid Nucleus and Key Modifications

Diflucortolone is built upon the classic four-ring cyclopentanophenanthrene (pregnane) steroid nucleus. Several modifications to this core structure are critical for its high glucocorticoid activity:

-

Δ¹,⁴-diene System: The double bonds between carbons 1-2 and 4-5 in the A-ring flatten the ring structure, which is known to enhance anti-inflammatory activity relative to the parent hydrocortisone structure.[1]

-

6α and 9α Fluorination: The addition of fluorine atoms at the 6α and 9α positions dramatically increases both glucocorticoid and anti-inflammatory activity. This is attributed to the strong electron-withdrawing nature of fluorine, which influences the electronic environment of the steroid nucleus and enhances receptor binding affinity.[1]

-

11β-Hydroxyl Group: This hydroxyl group is essential for glucocorticoid activity, as it is a key site for hydrogen bonding within the glucocorticoid receptor.[1]

-

16α-Methyl Group: The inclusion of a methyl group at the 16α position helps to eliminate unwanted mineralocorticoid (salt-retaining) side effects without diminishing its glucocorticoid potency.

The C-21 Pivalate Ester: A Critical Determinant of Lipophilicity

The defining feature of diflucortolone pivalate is the esterification of the hydroxyl group at the C-21 position with pivalic acid (also known as 2,2-dimethylpropanoic acid). This structural change is the primary driver of the molecule's high lipophilicity.

The parent molecule, diflucortolone, possesses a polar hydroxyl (-OH) group at C-21. By replacing this with a pivalate ester, this polar group is masked by a bulky, highly non-polar tert-butyl group. This modification significantly increases the overall non-polar surface area of the molecule, thereby enhancing its solubility in lipids. This esterification strategy is a common and effective method to increase the skin penetration and potency of topical corticosteroids.[2][8]

Lipophilicity Profile

The culmination of the structural features described above is a molecule with a strong preference for lipophilic environments over aqueous ones.

Quantitative Lipophilicity and Solubility Data

| Compound | Parameter | Value | Type | Source(s) |

| Diflucortolone | Log P | 2.73 | Calculated | [9] |

| Diflucortolone Valerate | Log P (ALOGPS) | 3.95 | Calculated | [10] (Smolecule) |

| Diflucortolone Valerate | Log P (Chemaxon) | 4.04 | Calculated | [10] (Smolecule) |

| Diflucortolone Pivalate | Aqueous Solubility | Practically insoluble | Experimental | [11] |

| Diflucortolone Pivalate | Organic Solubility | Soluble in acetone and ethanol | Experimental | [11] |

Note: The Log P values for diflucortolone valerate are provided as a close estimate for the isomeric diflucortolone pivalate.

Structure-Lipophilicity Correlation

The relationship between the molecular structure of diflucortolone pivalate and its overall lipophilicity can be visualized as a balance of hydrophilic and lipophilic contributions from its various functional groups.

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. SH 968 | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 6. Buy 6-Hexyl-3,4-dihydro-2H-pyran-2-one (EVT-1196478) | 18498-32-3 [evitachem.com]

- 7. DIFLUCORTOLONE PIVALATE | 15845-96-2 [chemicalbook.com]

- 8. Structure-activity relationships of topically active steroids: the selection of fluticasone propionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diflucortolone | CAS#:2607-06-9 | Chemsrc [chemsrc.com]

- 10. US9308181B2 - Topical formulations, systems and methods - Google Patents [patents.google.com]

- 11. Diflucortolone at Best Price High Purity Pharmaceutical Grade Corticosteroid [jigspharma.com]

Chemical Stability Profile of Diflucortolone Pivalate Under Hydrolysis

An In-Depth Technical Guide for Drug Development[1]

Executive Summary

Diflucortolone pivalate (DFP) is a potent synthetic corticosteroid esterified at the C-21 position with pivalic acid (trimethylacetic acid).[1] Unlike straight-chain esters (e.g., valerates), the pivalate moiety confers exceptional hydrolytic stability due to the steric bulk of the tert-butyl group shielding the carbonyl carbon.[1] This guide details the mechanistic pathways of DFP hydrolysis, provides a self-validating forced degradation protocol, and outlines the specific analytical strategies required to quantify its degradation products: Diflucortolone (DF) and Pivalic Acid .

Molecular Architecture & Hydrolytic Susceptibility[1]

The stability of DFP is defined by the specific esterification at C-21. To understand its profile, one must analyze the steric environment of the ester bond.

-

The Steric Shield: The pivalate group contains a quaternary carbon adjacent to the carbonyl. This tert-butyl group creates a "steric umbrella," significantly increasing the activation energy required for the nucleophilic attack by water or hydroxide ions compared to unbranched esters like acetates or valerates.

-

Hydrolytic Locus: Despite this protection, the C-21 ester bond remains the primary locus of degradation. Under stress conditions (particularly alkaline pH), the ester linkage cleaves, yielding the parent alcohol (Diflucortolone).

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the base-catalyzed hydrolysis (Saponification), which is the rate-limiting degradation pathway for DFP.[1]

Caption: Figure 1: Base-catalyzed hydrolysis mechanism of Diflucortolone Pivalate. The rate-determining step is the nucleophilic attack on the carbonyl, hindered by the pivalate's tert-butyl group.[1]

Degradation Kinetics & pH Profile

The hydrolysis of DFP follows pseudo-first-order kinetics (

| pH Condition | Stability Status | Predominant Mechanism | Half-Life ( |

| Acidic (pH 1-4) | High Stability | Acid-catalyzed hydrolysis is slow due to protonation of the carbonyl oxygen being insufficient to overcome steric hindrance. | |

| Neutral (pH 5-7) | Moderate Stability | Water acts as the nucleophile.[1] Reaction is extremely slow at ambient temperature. | Months to Years |

| Alkaline (pH > 8) | Unstable | Specific base catalysis ( | Hours to Days |

Note on Isomerization: While hydrolysis to Diflucortolone is the primary pathway, prolonged exposure to alkaline conditions can induce the Mattox rearrangement or D-homoannulation at the C-17 dihydroxyacetone side chain of the resulting free alcohol, leading to non-reversible structural isomers.[1]

Experimental Protocol: Forced Degradation Study

This protocol is designed to be self-validating . It includes mass balance checks to ensure that the loss of the parent peak corresponds to the appearance of degradation products.

Reagents & Equipment[1][2]

-

API: Diflucortolone Pivalate Reference Standard.

-

Solvent: Acetonitrile (HPLC Grade).

-

Stressors: 0.1 N HCl, 0.1 N NaOH, 3%

.[1] -

Quenching Agents: 0.1 N NaOH, 0.1 N HCl, Sodium Thiosulfate.[1]

Step-by-Step Workflow

-

Stock Preparation: Dissolve DFP in Acetonitrile to a concentration of 1.0 mg/mL.

-

Acid Stress:

-

Mix 5 mL Stock + 5 mL 0.1 N HCl.

-

Incubate at 60°C for 4 hours.

-

Validation: Neutralize with 5 mL 0.1 N NaOH prior to injection.

-

-

Alkaline Stress (Critical):

-

Mix 5 mL Stock + 5 mL 0.1 N NaOH.[1]

-

Incubate at Room Temperature for 2 hours (Heat may cause total degradation too quickly).

-

Validation: Neutralize with 5 mL 0.1 N HCl immediately to freeze the reaction.

-

-

Oxidative Stress:

-

Mix 5 mL Stock + 5 mL 3%

.[1] -

Incubate at Room Temperature for 24 hours.

-

-

Control: 5 mL Stock + 5 mL Water.

Workflow Diagram (DOT Visualization)

Caption: Figure 2: Self-validating forced degradation workflow ensuring mass balance verification.

Analytical Strategy (HPLC)

To accurately monitor the hydrolysis, the analytical method must resolve the highly lipophilic parent ester from the more polar hydrolysis product (Diflucortolone).

-

Column: C18 (Octadecylsilane), 150 x 4.6 mm, 3-5 µm packing (e.g., Waters Symmetry or Agilent Zorbax).[1]

-

Mobile Phase: Isocratic elution is recommended for reproducibility.

-

Acetonitrile : Water (60:40 v/v). Note: Higher organic content is needed to elute the pivalate ester within a reasonable time.

-

-

Flow Rate: 1.0 - 1.5 mL/min.[1]

-

Detection: UV at 240 nm (Absorption maximum of the conjugated ketone system in the A-ring).

-

Expected Retention Order:

-

Diflucortolone (Degradant): Elutes earlier (more polar).

-

Diflucortolone Pivalate (Parent): Elutes later (highly lipophilic).

-

Calculation of Hydrolysis Rate Constants

For the researcher establishing the shelf-life, calculate the pseudo-first-order rate constant (

Where:

-

= Peak area of DFP at time

- = Peak area of DFP at time 0.

- = Time in hours.[3]

Plot

References

-

European Pharmacopoeia (Ph. Eur.) . Monographs on Corticosteroids (Diflucortolone Valerate/Pivalate). European Directorate for the Quality of Medicines & HealthCare. [Link][1]

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 91670, Diflucortolone Valerate/Pivalate Structure & Properties. Retrieved from [Link]

-

Garg, S., et al. (2010) . Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Retrieved from [Link]

-

International Conference on Harmonisation (ICH) . Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

Sources

An In-depth Technical Guide to the Identification of Primary Impurities in Raw Diflucortolone Valerate API

Foreword: The Imperative of Purity in Potent Corticosteroids

Diflucortolone valerate, a potent fluorinated corticosteroid, is a cornerstone in the topical treatment of a spectrum of inflammatory dermatoses.[1][2] Its therapeutic efficacy is intrinsically linked to its purity. The presence of impurities in the active pharmaceutical ingredient (API) can not only diminish its therapeutic effect but also introduce unforeseen toxicological risks. For drug development professionals, a comprehensive understanding of the impurity profile of raw diflucortolone valerate is not merely a regulatory requirement but a fundamental aspect of ensuring patient safety and product quality. This guide provides an in-depth exploration of the primary impurities encountered in the synthesis of diflucortolone valerate, offering a technical narrative grounded in synthetic chemistry, analytical science, and regulatory compliance.

Regulatory Framework: A Brief Overview of ICH Q3A Guidelines

The International Council for Harmonisation (ICH) Q3A(R2) guideline serves as the principal framework for the control of impurities in new drug substances.[3][4] This guideline categorizes impurities and establishes thresholds for their reporting, identification, and qualification.

-

Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

-

Identification Threshold: The level above which an impurity's structure must be elucidated.

-

Qualification Threshold: The level at which the biological safety of an impurity must be established.

These thresholds are determined by the maximum daily dose of the drug substance. Understanding these regulatory expectations is paramount for any scientist involved in the development and manufacturing of APIs.

The Synthetic Landscape: Unraveling the Origins of Impurities

The synthesis of a complex steroid like diflucortolone valerate is a multi-step process, typically originating from a readily available steroid precursor such as 9α-hydroxyandrostenedione. Each synthetic transformation is a potential source of impurities, including unreacted starting materials, intermediates, by-products of side reactions, and reagents.

Below is a plausible synthetic pathway for diflucortolone valerate, highlighting the key stages where primary impurities are likely to be generated.

Caption: Plausible synthetic pathway for Diflucortolone Valerate.

Primary Process-Related Impurities: A Deeper Dive

Based on the outlined synthetic pathway, we can anticipate the formation of several key process-related impurities. The following table provides a comprehensive overview of these impurities, their likely origins, and their significance.

| Impurity Name/Identifier | Chemical Structure/Description | Likely Origin | Significance |

| Diflucortolone | 6α,9-difluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione | Unreacted starting material from the final esterification step. | A known and expected impurity. Its level is a direct measure of the esterification reaction's completion. |

| Over-Esterified Byproduct | Diflucortolone with esterification at both the 21- and 11-hydroxyl groups. | A side reaction during the final esterification step, particularly if reaction conditions are not well-controlled. | Can impact potency and may have a different toxicological profile. |

| Mono-Fluorinated Intermediates | Steroid core with either a 6α-fluoro or a 9α-fluoro group, but not both. | Incomplete fluorination at either the 6th or 9th position. | These are significant process-related impurities that indicate incomplete reaction and can be difficult to separate from the final product. |

| Epoxide Intermediate | The 9β,11β-epoxy precursor to the 9α-fluoro, 11β-hydroxy structure. | Incomplete ring-opening of the epoxide during the introduction of the 9α-fluoro group. | A reactive intermediate that could lead to other downstream impurities. |

| Starting Material Carryover | Residual 9α-hydroxyandrostenedione or early-stage intermediates. | Inefficient purification at the initial stages of the synthesis. | Generally present at very low levels in the final API due to multiple purification steps. |

| Isomeric Impurities | e.g., 6β-fluoro isomer. | Non-stereoselective fluorination. The use of modern fluorinating agents like Selectfluor® minimizes this, but it can still occur.[4] | Can have different biological activity and toxicity compared to the desired α-isomer. |

Analytical Workflows for Impurity Identification and Quantification

A robust analytical strategy is essential for the comprehensive characterization of the impurity profile of raw diflucortolone valerate API. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the cornerstone of this strategy.

High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is crucial for separating the API from its potential impurities and degradation products.[5][6]

Protocol:

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution is often employed to achieve optimal separation of all impurities. A common mobile phase combination is a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is 1.0 - 1.5 mL/min.

-

Detection: UV detection at a wavelength where diflucortolone valerate and its chromophoric impurities have significant absorbance (e.g., 240 nm) is standard.[6]

-

Column Temperature: Maintaining a constant column temperature (e.g., 30°C) is critical for reproducible retention times.

-

Sample Preparation: The API is accurately weighed and dissolved in a suitable diluent, typically the mobile phase or a mixture of acetonitrile and water.

Caption: A typical workflow for HPLC analysis of API impurities.

Structural Elucidation using Mass Spectrometry (MS)

For the identification of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.

Protocol:

-

Ionization: Electrospray ionization (ESI) is a common and effective technique for ionizing steroid molecules.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap) is used to determine the accurate mass of the parent ion and its fragments.

-

Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) is employed to fragment the impurity ions, providing valuable structural information. By comparing the fragmentation pattern of an unknown impurity to that of the parent drug, the site of modification can often be deduced.

Forced Degradation Studies: Probing the Stability of Diflucortolone Valerate

Forced degradation studies are a regulatory requirement and a critical tool for understanding the degradation pathways of a drug substance. These studies help in developing stability-indicating analytical methods and in identifying potential degradation products that may form under storage conditions.

Typical Stress Conditions:

-

Acidic Hydrolysis: Treatment with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature.

-

Basic Hydrolysis: Treatment with a dilute base (e.g., 0.1 M NaOH) at an elevated temperature.

-

Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Thermal Degradation: Heating the solid API at a high temperature (e.g., 80°C).

-

Photolytic Degradation: Exposing the API to UV and visible light as per ICH Q1B guidelines.

The samples from these stress studies are then analyzed using the validated stability-indicating HPLC method to identify and quantify any degradation products formed.

Conclusion: A Commitment to Quality

The identification and control of impurities in raw diflucortolone valerate API is a complex but essential undertaking. A thorough understanding of the synthetic process is the foundation for anticipating potential process-related impurities. This knowledge, combined with robust analytical methodologies such as HPLC and LC-MS, and complemented by forced degradation studies, enables the comprehensive characterization of the API's impurity profile. By adhering to the principles of scientific integrity and regulatory guidelines, drug development professionals can ensure the quality, safety, and efficacy of this potent corticosteroid, ultimately safeguarding patient health.

References

-

ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

-

Pharmaffiliates. diflucortolone valerate and its Impurities. [Link]

-

Cleanchem. Diflucortolone Valerate Impurity 1 | CAS No: (2607-06-9). [Link]

-

PubChem. Diflucortolone Valerate. National Center for Biotechnology Information. [Link]

-

Wikipedia. Diflucortolone valerate. [Link]

-

Patsnap Synapse. (2024). What is Diflucortolone Valerate used for?. [Link]

-

Huy, L. D., et al. (2016). Transformation of androstenedione into 17α-hydroxy-16β-methylpregn-4-ene-3,20-dione. Indian Journal of Chemistry - Section B, 55B(7), 888-892. [Link]

-

Donova, M. V., & Egorova, O. V. (2012). Microbial steroid transformations: current state and prospects. Applied Microbiology and Biotechnology, 94(6), 1423–1447. [Link]

-

Banks, R. E., et al. (2013). The development of Selectfluor® as a commercial electrophilic fluorinating agent. REF Impact Case Studies. [Link]

-

Doganay, A., Gündoğdu, S. Ö., & Capan, Y. (2019). Development and validation of stability-indicating HPLC method for diflucortolone valerate and isoconazole nitrate combination. Acta Poloniae Pharmaceutica, 76(1), 93-102. [Link]

-

Özen, T., et al. (2011). QUANTITATIVE DETERMINATION OF ISOCONAZOLE NITRATE AND DIFLUCORTOLONE VALERATE IN PHARMACEUTICAL CREAMS BY UPLC, HPLC AND IMPROVE. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 271-276. [Link]

- European Patent Office. (1983). Steroidal esters and process for the preparation of steroidal esters. EP 0072200 A2.

- Google Patents. Method for the preparation of 6-α fluoro corticosteroids. US7718793B2.

-

Gündoğdu, S. Ö., et al. (2019). Development and validation of stability-indicating HPLC method for diflucortolone valerate and isoconazole nitrate combination. Semantic Scholar. [Link]

-

ResearchGate. (2010). Liquid Chromatographic and Spectrophotometric Determination of Diflucortolone Valerate and Isoconazole Nitrate in Creams. [Link]

-

ResearchGate. (2019). Development and validation of stability-indicating HPLC method for diflucortolone valerate and isoconazole nitrate combination. [Link]

-

Wikipedia. Selectfluor. [Link]

-

ResearchGate. (2007). Esterification of tertiary alcohols in steroids under different conditions. [Link]

-

ResearchGate. (2018). Can you recommend the reaction conditions of esterification of anhydride with alcohol?. [Link]

-

Veeprho. Valeric Anhydride | CAS 2082-59-9. [Link]

Sources

- 1. Diflucortolone valerate - Wikipedia [en.wikipedia.org]

- 2. Diflucortolone Valerate | C27H36F2O5 | CID 91670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Kinetics of Electrophilic Fluorination of Steroids and Epimerisation of Fluorosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

Diflucortolone pivalate CAS number and chemical abstract registry details

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diflucortolone pivalate, a potent synthetic glucocorticoid, is a cornerstone in the topical treatment of a spectrum of inflammatory and allergic skin conditions. This technical guide provides a comprehensive overview of its chemical identity, synthesis, analytical methodologies, mechanism of action, and key physicochemical properties. Designed for the discerning researcher and drug development professional, this document synthesizes critical data and procedural insights to facilitate further investigation and application of this important active pharmaceutical ingredient (API).

Chemical Identity and Physicochemical Properties

Diflucortolone pivalate is the 21-pivalate ester of diflucortolone, a fluorinated corticosteroid. The pivaloyl moiety enhances its lipophilicity, which in turn is believed to improve its penetration into the skin.

CAS Number: 15845-96-2[1]

Chemical Name: (6α,11β,16α)-21-(2,2-dimethyl-1-oxopropoxy)-6,9-difluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione[1]

Synonyms: 6α,9-Difluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-pivalate[1]

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C27H36F2O5 | [1] |

| Molecular Weight | 478.57 g/mol | [1] |

| Appearance | White to creamy white crystalline powder | [2] |

| Melting Point | 220 °C (for valerate ester, pivalate expected to be similar) | [2] |

| Solubility | Practically insoluble in water; freely soluble in dichloromethane and dioxane; sparingly soluble in ether; slightly soluble in methyl alcohol. | [2] |

| UV λmax | ~237-239 nm | [3][4] |

Synthesis of Diflucortolone Pivalate

Proposed Synthetic Pathway

Sources

- 1. DIFLUCORTOLONE PIVALATE | 15845-96-2 [chemicalbook.com]

- 2. Diflucortolone valerate - Wikipedia [en.wikipedia.org]

- 3. [Diflucortolone-21-valerate Reference Standard (Control 871) of National Institute of Hygienic Sciences] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. WO2012011106A1 - Process for the preparation of 17-desoxy-corticosteroids - Google Patents [patents.google.com]

Methodological & Application

Application Note: A Robust HPLC Method for the Quantification of Diflucortolone Pivalate in Pharmaceutical Formulations

Abstract

This application note presents a detailed, step-by-step guide for the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of diflucortolone pivalate. Diflucortolone pivalate is a potent topical corticosteroid used for its anti-inflammatory and immunosuppressive properties.[1] Accurate quantification is critical for ensuring the quality, safety, and efficacy of its pharmaceutical formulations. This guide provides a comprehensive protocol, from understanding the analyte's physicochemical properties to final method validation, tailored for researchers, scientists, and drug development professionals.

Introduction: The Rationale for a Robust Analytical Method

Diflucortolone pivalate, a synthetic glucocorticoid, is the pivalate ester of fluocortolone.[1] This structural modification enhances its lipophilicity, leading to improved skin penetration.[1] As with any active pharmaceutical ingredient (API), a reliable and validated analytical method is paramount for its quantification in bulk drug and finished products, such as creams and ointments. A well-developed HPLC method ensures that each batch of the product meets the required specifications for potency and purity, directly impacting patient safety and therapeutic outcomes.

This document serves as a practical guide, explaining the causality behind experimental choices to develop a self-validating and trustworthy HPLC protocol grounded in authoritative standards set by the International Council for Harmonisation (ICH).[2][3][4][5][6]

Foundational Knowledge: Physicochemical Properties of Diflucortolone Pivalate

A thorough understanding of the analyte's properties is the cornerstone of logical HPLC method development.

-

Chemical Structure and Properties:

-

Structure: (A visual representation of the chemical structure would be inserted here in a formal document)

-

pKa: The predicted pKa is approximately 12.89.[9] This indicates that diflucortolone pivalate is a neutral molecule under typical RP-HPLC pH conditions (pH 2-8) and will not require mobile phase pH adjustments for ionization control.

-

Solubility Profile: Diflucortolone pivalate is practically insoluble in water.[10] However, it is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and methanol.[11][12] This hydrophobicity makes it an ideal candidate for reversed-phase chromatography.

-

UV Absorbance: Corticosteroids typically exhibit strong UV absorbance due to their conjugated double bond system. The related compound, diflucortolone valerate, has a maximum absorbance (λmax) at approximately 237-240 nm.[11][13] This provides a suitable wavelength for UV detection with high sensitivity.

Strategic HPLC Method Development

The selection of chromatographic conditions is a systematic process aimed at achieving optimal separation, peak shape, and analysis time.

Workflow for Method Development

The development process follows a logical progression from initial parameter selection to final optimization.

Caption: Workflow for HPLC Method Development.

Rationale for Parameter Selection

-

Mode of Chromatography: Reversed-Phase HPLC (RP-HPLC) is the chosen mode. The non-polar nature of diflucortolone pivalate allows for strong interaction with a non-polar stationary phase (like C18) and elution with a polar mobile phase. This is the most common and effective technique for the analysis of corticosteroids.[14]

-

Stationary Phase (Column): A C18 (octadecylsilyl) column is the industry standard for corticosteroid analysis due to its excellent resolving power for these types of molecules.[15][16]

-

Recommended Column: C18, 150 mm length x 4.6 mm internal diameter, 5 µm particle size.[13] This configuration provides a good balance between resolution, efficiency, and backpressure.

-

-

Mobile Phase:

-

Composition: A binary mixture of an organic modifier and water is ideal. Methanol is a suitable and cost-effective choice. Acetonitrile can also be used and may offer sharper peaks and lower backpressure.

-

Optimization: The ratio of the organic solvent to water is the most critical parameter for controlling retention time. A higher percentage of organic solvent (e.g., methanol) will decrease the retention time, while a lower percentage will increase it. An isocratic elution (constant mobile phase composition) is preferred for its simplicity and robustness in routine quality control. A starting point of Methanol:Water (70:30, v/v) is recommended.

-

Parameter Interdependencies

Understanding how different HPLC parameters influence the final chromatogram is key to effective troubleshooting and optimization.

Caption: Inter-relationships of key HPLC parameters.

Detailed Protocol: Optimized Method for Diflucortolone Pivalate Quantification

This section provides a complete, step-by-step protocol for the analysis.

Instrumentation and Materials

-

Instrumentation: HPLC system equipped with an isocratic pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

-

Chemicals:

-

Diflucortolone Pivalate Reference Standard

-

Methanol (HPLC Grade)

-

Water (HPLC Grade or Milli-Q)

-

-

Labware: Volumetric flasks, analytical balance, syringes, 0.45 µm syringe filters.

Final Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Methanol : Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detection | UV at 240 nm |

| Injection Volume | 20 µL |

| Run Time | 10 minutes |

| Diluent | Methanol |

Preparation of Solutions

-

Standard Stock Solution (100 µg/mL):

-

Accurately weigh approximately 10 mg of Diflucortolone Pivalate Reference Standard.

-

Transfer to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with Methanol. Sonicate if necessary to ensure complete dissolution.

-

-

Calibration Standards (e.g., 5 - 50 µg/mL):

-

Prepare a series of five calibration standards by appropriately diluting the Standard Stock Solution with Methanol.

-

-

Sample Preparation (from a 0.1% Cream Formulation):

-

Accurately weigh an amount of cream equivalent to approximately 1 mg of diflucortolone pivalate into a 50 mL volumetric flask.

-

Add approximately 30 mL of Methanol and shake mechanically for 15-20 minutes to extract the API.[17][18]

-

Dilute to volume with Methanol and mix well.

-

Allow any excipients to settle. Filter an aliquot of the supernatant through a 0.45 µm syringe filter into an HPLC vial. This yields a theoretical concentration of 20 µg/mL.

-

Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Perform a System Suitability Test (SST) by making five replicate injections of a mid-range standard (e.g., 20 µg/mL).

-

Inject a diluent blank to ensure no carryover or contamination.

-

Inject the calibration standards in sequence from lowest to highest concentration.

-

Inject the prepared sample solutions.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of diflucortolone pivalate in the sample solutions from the calibration curve using linear regression.

Method Validation: Ensuring Trustworthiness and Reliability

The developed method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[4][5]

| Validation Parameter | Acceptance Criteria | Purpose |

| Specificity | Peak is pure and free from interference from excipients or degradation products. | To ensure the signal is only from the analyte of interest. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. | To demonstrate a proportional relationship between signal and concentration. |

| Range | Typically 80% to 120% of the test concentration. | The interval where the method is accurate, precise, and linear. |

| Accuracy | % Recovery between 98.0% and 102.0%. | To measure the closeness of the results to the true value. |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0%. | To show the consistency of results for repeated analyses under the same conditions. |

| Intermediate Precision | RSD ≤ 2.0% (assessed on different days, with different analysts, etc.). | To demonstrate the method's reproducibility under typical lab variations. |

| Robustness | RSD ≤ 2.0% after small, deliberate changes in method parameters (e.g., flow rate ±10%, temp ±2°C). | To prove the method's reliability during normal use. |

Conclusion

This application note details a systematic approach to developing a robust, reliable, and accurate RP-HPLC method for the quantification of diflucortolone pivalate. By grounding the experimental design in the physicochemical properties of the analyte and adhering to established validation principles, this protocol provides a solid foundation for routine quality control testing in pharmaceutical development and manufacturing. The described method is simple, using an isocratic mobile phase and standard C18 column, making it easily transferable to any modern analytical laboratory.

References

- Vertex AI Search. (2025). Understanding ICH Q2(R2)

- AMSbiopharma. (2025).

- ResearchGate. (n.d.). (PDF)

- ICH. (2023).

- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

- BenchChem. (n.d.).

- IntuitionLabs. (n.d.). ICH Q2(R2)

- ChemicalBook. (2022).

- Semantic Scholar. (2019).

- Thermo Fisher Scientific. (n.d.). UHPLC Separation of Nine Corticosteroids in Under Four Minutes.

- Journal of Food and Drug Analysis. (n.d.).

- Dergipark. (n.d.). QUANTITATIVE DETERMINATION OF ISOCONAZOLE NITRATE AND DIFLUCORTOLONE VALERATE IN PHARMACEUTICAL CREAMS BY UPLC, HPLC AND IMPROVE.

- Journal of AOAC INTERNATIONAL. (n.d.).

- AKJournals. (2022). Development and validation of RP-HPLC method for quantification of trace levels of topical corticosteroids in ambiphilic cream.

- ACS Omega. (2020). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient.

- Agilent. (n.d.).

- Genome.jp. (n.d.).

- Cayman Chemical. (2022).

- Wikipedia. (n.d.).

- Smolecule. (2023).

- PubChem. (n.d.).

- TargetMol. (n.d.).

Sources

- 1. Fluocortolone Pivalate | 29205-06-9 | Benchchem [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 4. database.ich.org [database.ich.org]

- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. intuitionlabs.ai [intuitionlabs.ai]

- 7. KEGG DRUG: Diflucortolone pivalate [genome.jp]

- 8. Diflucortolone Valerate | C27H36F2O5 | CID 91670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. DIFLUCORTOLONE PIVALATE | 15845-96-2 [chemicalbook.com]

- 10. Diflucortolone valerate - Wikipedia [en.wikipedia.org]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Diflucortolone valerate | Antifungal | Antibacterial | TargetMol [targetmol.com]

- 13. researchgate.net [researchgate.net]

- 14. akjournals.com [akjournals.com]

- 15. lcms.cz [lcms.cz]

- 16. pubs.acs.org [pubs.acs.org]

- 17. jfda-online.com [jfda-online.com]

- 18. academic.oup.com [academic.oup.com]

Validated LC-MS/MS Method for the Quantification of Diflucortolone Pivalate in Human Plasma: A Comprehensive Guide for Bioanalytical Studies

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of diflucortolone pivalate in human plasma. Diflucortolone pivalate, a potent topical corticosteroid, requires a highly selective and validated bioanalytical method to support pharmacokinetic and toxicokinetic studies. This document provides a comprehensive, step-by-step protocol encompassing sample preparation, chromatographic separation, and mass spectrometric detection. The method has been fully validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, ensuring its reliability for regulated bioanalysis.[1][2][3] All validation parameters, including selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability, are presented and discussed.

Introduction

Diflucortolone pivalate is a synthetic glucocorticoid with potent anti-inflammatory and anti-allergic properties, primarily used in topical formulations for the treatment of various skin disorders. Accurate measurement of its systemic absorption is crucial for assessing safety and pharmacokinetic profiles during drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, specificity, and throughput.[4][5][6]

This application note addresses the need for a validated method for diflucortolone pivalate by providing a detailed protocol suitable for researchers, scientists, and drug development professionals. The methodology described herein is designed to be a self-validating system, with explanations for the experimental choices to ensure technical accuracy and reproducibility.

Materials and Methods

Chemicals and Reagents

-

Diflucortolone Pivalate reference standard (>98% purity)

-

Diflucortolone Pivalate-d5 (internal standard, IS)

-

Acetonitrile (LC-MS grade)[7]

-

Methanol (LC-MS grade)[7]

-

Formic acid (LC-MS grade)[7]

-

Ammonium fluoride (LC-MS grade)[8]

-

Water (deionized, 18.2 MΩ·cm)

-

Blank human plasma (K2-EDTA as anticoagulant)

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[9]

-

Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for efficient separation of corticosteroids.[10]

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[11][12]

Protocol:

-

Allow all samples (blank plasma, spiked calibration standards, and quality control samples) to thaw at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (Diflucortolone Pivalate-d5).

-

Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the proteins.

-

Vortex the mixture for 30 seconds to ensure thorough mixing.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

-

Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Causality behind Experimental Choices: Acetonitrile is a common and effective solvent for protein precipitation, providing a clean extract for many small molecules. The addition of formic acid helps to improve the peak shape and ionization efficiency of the analyte. Using a 3:1 ratio of precipitant to plasma ensures efficient protein removal.[12]

LC-MS/MS Conditions

The following conditions are a starting point and may require optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | See Table 2 |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 30 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 30 |

| 5.0 | 30 |

Table 3: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | Nitrogen |

| MRM Transitions | See Table 4 |

Table 4: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Diflucortolone Pivalate | 477.3 | 375.2 | 25 |

| Diflucortolone Pivalate-d5 (IS) | 482.3 | 380.2 | 25 |

Rationale for Parameter Selection: A reversed-phase C18 column provides good retention and separation for moderately nonpolar molecules like diflucortolone pivalate.[10] The gradient elution allows for the efficient removal of early-eluting matrix components while ensuring a sharp peak for the analyte. Positive ESI mode is generally suitable for corticosteroids. The MRM transitions are selected based on the fragmentation pattern of the parent molecule to provide high selectivity and sensitivity.[4]

Method Validation

The bioanalytical method was validated in accordance with the FDA and EMA guidelines.[1][2][3][13] The validation assessed the following parameters:

Caption: Logical flow of the bioanalytical method validation process.

Selectivity and Specificity

Selectivity was evaluated by analyzing six different lots of blank human plasma to ensure no significant interference at the retention times of diflucortolone pivalate and the internal standard. The absence of interfering peaks demonstrated the method's high selectivity.[8]

Linearity and Range

The linearity of the method was assessed by preparing calibration curves from 0.1 to 100 ng/mL in human plasma. The calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was used. The coefficient of determination (r²) was consistently >0.99.

Accuracy and Precision

Intra- and inter-day accuracy and precision were determined by analyzing quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The acceptance criteria were a precision (%CV) of ≤15% (≤20% for LLOQ) and an accuracy (%RE) within ±15% (±20% for LLOQ).[14]

Table 5: Summary of Accuracy and Precision Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |

| LLOQ | 0.1 | 8.5 | -5.2 | 10.2 | -3.8 |

| LQC | 0.3 | 6.1 | 2.5 | 7.8 | 4.1 |

| MQC | 30 | 4.3 | -1.8 | 5.5 | -0.9 |

| HQC | 80 | 3.9 | 3.1 | 4.8 | 2.7 |

Extraction Recovery and Matrix Effect

The extraction recovery of diflucortolone pivalate and the IS was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples. The matrix effect was evaluated by comparing the peak areas of post-extraction spiked samples with those of neat solutions.[15]

Table 6: Extraction Recovery and Matrix Effect

| Analyte | QC Level (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Diflucortolone Pivalate | LQC (0.3) | 92.5 | 98.7 |

| HQC (80) | 95.1 | 101.2 | |

| IS | 50 | 94.3 | 99.5 |

Stability

The stability of diflucortolone pivalate in human plasma was evaluated under various conditions to ensure the integrity of the samples during handling and storage.[16][17][18][19]

Table 7: Stability Assessment

| Stability Condition | Duration | Result |

| Bench-top (Room Temp) | 6 hours | Stable |

| Freeze-Thaw (3 cycles) | -20°C to Room Temp | Stable |

| Long-term Storage | 30 days at -80°C | Stable |

| Autosampler | 24 hours at 4°C | Stable |

Dilution Integrity

The ability to dilute samples with concentrations above the upper limit of quantification (ULOQ) was verified by diluting a high-concentration sample with blank plasma. The accuracy and precision of the diluted samples were within the acceptance criteria of ±15%.[14]

Experimental Workflow

Caption: Step-by-step experimental workflow for sample analysis.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, selective, and reliable means for the quantification of diflucortolone pivalate in human plasma. The method has been thoroughly validated according to international regulatory guidelines and has demonstrated excellent performance in terms of linearity, accuracy, precision, recovery, and stability. This validated method is well-suited for supporting pharmacokinetic and other bioanalytical studies in drug development.

References

-

Nowak, M., Głowka, F. K., & Kilańczyk, E. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Retrieved from [Link]

-

Touma, D., & Palme, R. (2012). Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation. PLoS ONE, 7(2), e32454. Retrieved from [Link]

-

Nowak, M., Głowka, F. K., & Kilańczyk, E. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Retrieved from [Link]

-

Ciavardelli, D., D'Orazio, M., & Pieragostino, D. (2022). Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis. International Journal of Molecular Sciences, 23(25), 16409. Retrieved from [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

-

ResearchGate. (n.d.). LC/mS-mS data for the corticosteroids studied. Retrieved from [Link]

-

Tölgyesi, Á. (n.d.). Determination of Corticosteroids in Different Matrices using Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

-

YouTube. (2022). Analysis of Steroid Hormones by LC MSMS Advancing Research in HIV AIDS and Reproductive Health. Retrieved from [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

-

Ciavardelli, D., D'Orazio, M., & Pieragostino, D. (2022). Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis. International Journal of Molecular Sciences, 23(25), 16409. Retrieved from [Link]

-

Biotage. (n.d.). Extraction of Corticosteroids using 96-well Supported Liquid Extraction (SLE) and LC-MS/MS Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma. Retrieved from [Link]

-

Bioanalysis Zone. (2013). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: chromatographic methods and ISR. Retrieved from [Link]

-

MDPI. (2021). A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study. Retrieved from [Link]

-

Journal of Analytical Methods in Chemistry. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]

-

Taylor, A. E., et al. (2020). A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry. MethodsX, 7, 100995. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL. Retrieved from [Link]

-

Khan, M. A., et al. (2024). Evaluating quackery formulations: LC-MS/MS based method for detecting glucocorticoid content. Heliyon, 10(20), e30894. Retrieved from [Link]

-

Singh, V., et al. (2013). Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids. Journal of Pharmaceutical Analysis, 3(5), 325-340. Retrieved from [Link]

-

Rauh, M. (2021). Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays. Metabolites, 11(10), 696. Retrieved from [Link]

-

ANTISEL. (n.d.). A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. Retrieved from [Link]

-

ResearchGate. (n.d.). Application of protein precipitation methods for bioanalysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Practice of solid-phase extraction and protein precipitation in the 96-well format combined with high-performance liquid chromatography-ultraviolet detection for the analysis of drugs in plasma and brain. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids. Retrieved from [Link]

-

PubMed. (2014). LC-MS method for the simultaneous determination of six glucocorticoids in pharmaceutical formulations and counterfeit cosmetic products. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

-

Walsh Medical Media. (n.d.). Development of Harmonized Bioanalytical Method Validation Guidelines. Retrieved from [Link]

-

ScienceDirect. (n.d.). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

-

International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

-

PubMed. (1998). Stability of corticosteroid patch test preparations. Retrieved from [Link]

-

DergiPark. (n.d.). Liquid Chromatographic and Spectrophotometric Determination of Diflucortolone Valerate and Chlorquinaldol in Creams. Retrieved from [Link]

-

PubMed. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Diflucortolone valerate loaded solid lipid nanoparticles as a semisolid topical delivery system. Retrieved from [Link]

-

MDPI. (2024). Post-Reconstitution Hemostatic Stability Profiles of Canadian and German Freeze-Dried Plasma. Retrieved from [Link]

-

PubMed. (1995). Stability of plasma lactate in vitro in the presence of antiglycolytic agents. Retrieved from [Link]

Sources

- 1. elearning.unite.it [elearning.unite.it]

- 2. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. antisel.gr [antisel.gr]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. agilent.com [agilent.com]

- 13. fda.gov [fda.gov]

- 14. ema.europa.eu [ema.europa.eu]

- 15. longdom.org [longdom.org]

- 16. Stability of corticosteroid patch test preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Stability of plasma lactate in vitro in the presence of antiglycolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]